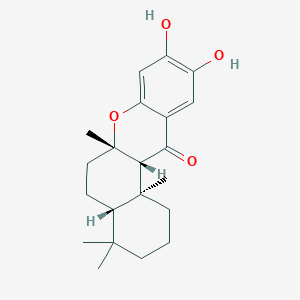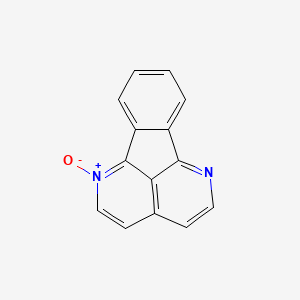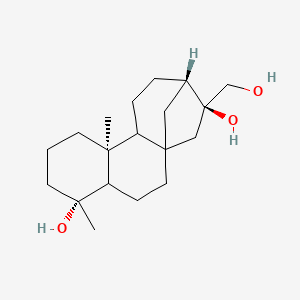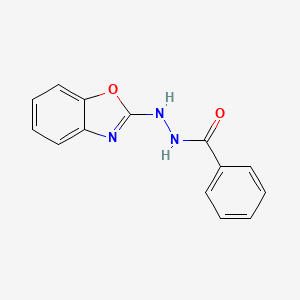
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is a stilbenoid.
Applications De Recherche Scientifique
Antidepressant Activity
One of the prominent applications of compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is in the field of antidepressant activity research. The synthesis and antidepressive activity of similar compounds have been investigated, showing potential in this area. For instance, a study by Tao Yuan synthesized a related compound and tested its antidepressant activities using mice, suggesting its further investigation for antidepressant activity (Tao Yuan, 2012).
Photophysics and Photochemistry
The photophysics and photochemistry of morpholino methylthio phenyl ketones, closely related to the compound , have been extensively studied. A research article by F. Morlet‐Savary et al. explored these aspects using various spectroscopic techniques and molecular modeling, contributing significantly to our understanding of these compounds' behavior under light exposure (F. Morlet‐Savary et al., 2008).
Crystal Structures and Chemical Synthesis
The crystal structure of compounds similar to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone has been analyzed to understand their molecular configurations better. A study by B. Chai and Changling Liu, for instance, reported on the crystal structure of an isomer of flumorph, providing insights into the molecular arrangement and stability (B. Chai, Changling Liu, 2011).
Apoptosis Induction in Cell Studies
Research by Xingang Zhang, Ke Tao, and T. Hou has explored the toxicity and mechanism of apoptosis induction by compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone in cell studies. Their findings are significant for understanding how these compounds interact with and affect cellular processes (Xingang Zhang, Ke Tao, T. Hou, 2012).
Propriétés
Nom du produit |
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone |
|---|---|
Formule moléculaire |
C19H20FNO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18H,10-14H2 |
Clé InChI |
HKPDBQHHTHILOX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



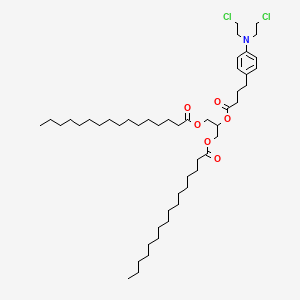
![6-amino-4aH-benzo[7]annulene-1,3-diol](/img/structure/B1208082.png)
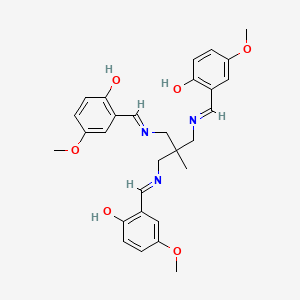
![methyl N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]-1H-benzimidazol-2-yl]carbamate](/img/structure/B1208086.png)
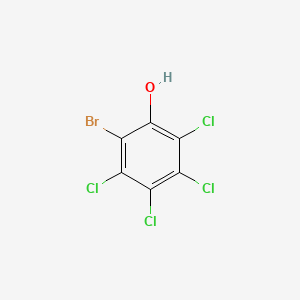
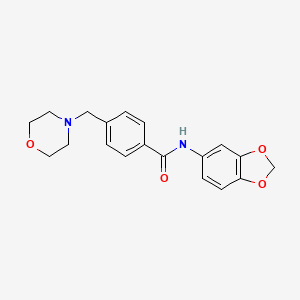
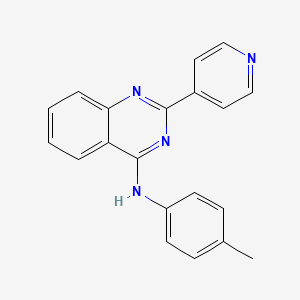
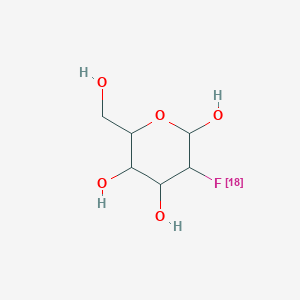
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)
